N-(3-Acetylnaphthalen-2-yl)acetamide

Description

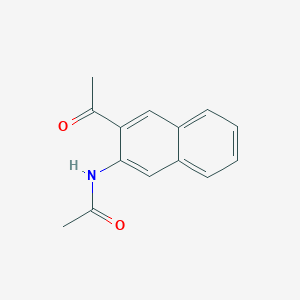

N-(3-Acetylnaphthalen-2-yl)acetamide (CAS: 33333-88-9) is an acetamide derivative featuring a naphthalene ring substituted with acetyl and acetamide groups at the 2- and 3-positions, respectively. Its molecular formula is C₁₃H₁₁NO₂, with a molecular weight of 213.23 g/mol.

Properties

CAS No. |

33333-88-9 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

N-(3-acetylnaphthalen-2-yl)acetamide |

InChI |

InChI=1S/C14H13NO2/c1-9(16)13-7-11-5-3-4-6-12(11)8-14(13)15-10(2)17/h3-8H,1-2H3,(H,15,17) |

InChI Key |

ZABPOPLUIAMDIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2C=C1NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylnaphthalen-2-yl)acetamide typically involves the acylation of 3-acetylnaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar process, but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylnaphthalen-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

N-(3-Acetylnaphthalen-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Acetylnaphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Naphthalene Ring

N-(2-Hydroxy-1-naphthalenyl)acetamide (CAS: 117-93-1)

- Structure : Hydroxyl group at the 1-position and acetamide at the 2-position.

- Key Differences : The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the acetylated derivative.

- Spectroscopy : IR shows strong –NH (3262 cm⁻¹) and C=O (1671 cm⁻¹) stretches, similar to the target compound .

N-(4-Hydroxy-3-methylnaphthalen-1-yl)acetamide (CAS: 523-68-2)

- Structure : Methyl and hydroxyl groups at the 3- and 4-positions, respectively.

Heterocyclic and Functional Group Modifications

N-(3-Acetyl-2-thienyl)acetamide Derivatives

- Structure : Thiophene ring replaces naphthalene. Example: N-(3-acetyl-2-thienyl)-2-bromoacetamide .

- Key Data :

- Implications : Thiophene’s electron-rich nature enhances electrophilic substitution reactivity compared to naphthalene derivatives.

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

- Structure: Morpholinoethyl group attached to the acetamide nitrogen.

Nitro and Halogen-Substituted Analogues

N-(2-Nitronaphthalen-1-yl)acetamide (CAS: 2437-30-1)

- Structure : Nitro group at the 1-position.

- Impact : The electron-withdrawing nitro group reduces electron density on the naphthalene ring, altering reactivity in electrophilic substitutions.

- Molecular Weight : 230.22 g/mol, higher than the target compound due to the nitro group .

N-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide

Data Tables: Structural and Spectroscopic Comparison

Table 1: Physical and Structural Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| N-(3-Acetylnaphthalen-2-yl)acetamide | C₁₃H₁₁NO₂ | 213.23 | Acetyl, Acetamide |

| N-(2-Hydroxy-1-naphthalenyl)acetamide | C₁₂H₁₁NO₂ | 201.22 | Hydroxyl, Acetamide |

| N-(3-Acetyl-2-thienyl)-2-bromoacetamide | C₈H₇BrN₂O₂S | 275.12 | Thiophene, Bromo, Acetamide |

| N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | C₁₉H₂₂N₂O₃ | 326.39 | Morpholinoethyl, Naphthyloxy |

Table 2: Spectroscopic Signatures

| Compound Name | IR C=O Stretch (cm⁻¹) | ¹H NMR Key Signals (δ ppm) |

|---|---|---|

| This compound | ~1670–1680 | Naphthalene protons: 7.20–8.61 |

| N-(2-Nitronaphthalen-1-yl)acetamide | 1682 | Nitro aromatic protons: 8.12–8.36 |

| N-(3-Acetyl-2-thienyl)acetamide | 1682 | Thiophene protons: 7.22–8.40 |

Biological Activity

N-(3-Acetylnaphthalen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is derived from naphthalene and acetamide, featuring an acetyl group at the 3-position of the naphthalene ring. The synthesis typically involves the reaction of naphthalene derivatives with acetylating agents under controlled conditions. Various methodologies have been reported for the synthesis of related naphthylacetamides, which can be adapted for this compound.

General Reaction Scheme:

- Starting Materials : Naphthalene derivative and acetic anhydride or acetyl chloride.

- Reagents : Pyridine or other bases may be used to facilitate the reaction.

- Purification : Commonly achieved through column chromatography.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. A study evaluated its effects on nasopharyngeal carcinoma (NPC) cell lines, revealing significant inhibition of cell proliferation.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| NPC-TW01 | 0.6 | Induction of S phase arrest in cell cycle |

| H661 (Lung Carcinoma) | 1.2 | Apoptosis induction via mitochondrial pathway |

| Hep3B (Hepatoma) | 1.5 | Inhibition of PI3K/Akt signaling pathway |

The compound's mechanism involves cell cycle alteration, leading to an accumulation of cells in the S phase, which is crucial for DNA synthesis and replication.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to suppress pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

Case Studies

-

Study on NPC-TW01 Cells :

- Objective : To evaluate the antiproliferative activity.

- Findings : Treatment with this compound resulted in a dose-dependent decrease in cell viability, with a notable IC50 value of 0.6 µM, indicating strong antiproliferative effects.

-

Inflammation Model :

- Objective : To assess anti-inflammatory effects.

- Findings : The compound significantly reduced IL-6 levels in human endothelial cells stimulated with lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.